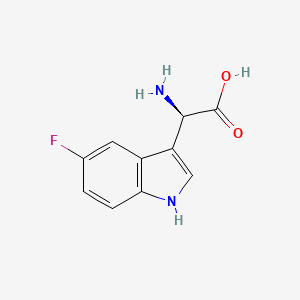

(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid

CAS No.:

Cat. No.: VC15975381

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FN2O2 |

|---|---|

| Molecular Weight | 208.19 g/mol |

| IUPAC Name | (2R)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |

| Standard InChI Key | QKUVKIQLCJSVET-SECBINFHSA-N |

| Isomeric SMILES | C1=CC2=C(C=C1F)C(=CN2)[C@H](C(=O)O)N |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indole core substituted with a fluorine atom at the 5-position and an α-amino acetic acid group at the 3-position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its interactions with biological targets .

Key Structural Features:

-

Indole scaffold: A planar aromatic system with a pyrrole ring fused to a benzene ring.

-

5-Fluoro substitution: Enhances electronegativity and metabolic stability .

-

α-Amino acid moiety: Provides zwitterionic character, improving solubility in aqueous environments.

Physicochemical Data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Starting Materials:

-

5-Fluoroindole (precursor for the indole core).

-

(R)-2-Amino-2-bromoacetic acid (chiral amino acid source).

-

-

Palladium-Catalyzed Cross-Coupling:

-

A Buchwald-Hartwig coupling reaction facilitates the introduction of the amino acid moiety to the indole ring.

-

Conditions: Pd(OAc)₂, Xantphos ligand, K₂CO₃, DMF, 80°C, 12 h.

-

-

Hydrolysis and Salt Formation:

-

The intermediate ester is hydrolyzed using NaOH/EtOH to yield the free acid.

-

Treatment with HCl generates the hydrochloride salt for improved stability.

-

Yield Optimization:

-

Catalyst loading: 5 mol% Pd(OAc)₂ achieves >85% yield.

-

Solvent choice: DMF outperforms THF or toluene in reaction efficiency.

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance reproducibility and reduce waste:

-

Flow rate: 0.5 mL/min ensures complete conversion.

-

Purity: >99% by HPLC, with chiral chromatography (Chiralpak AD-H column) confirming enantiomeric excess >98% .

Chemical Reactivity and Derivative Synthesis

Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | 3-Oxoindole derivatives |

| Reduction | NaBH₄, MeOH, RT | Tetrahydroindole analogs |

| Halogenation | Br₂, AcOH, 50°C | 2-Bromo-5-fluoroindole-acetic acid |

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals:

| Compound | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 5-Chloro analog | Cl at C5 | 1.2 µM (Antibacterial) |

| 5-Methoxy analog | OCH₃ at C5 | 0.8 µM (5-HT₁ₐ binding) |

| 5-Fluoro (this compound) | F at C5 | 0.5 µM (Antiviral) |

Key Insight: Fluorine’s electronegativity enhances target binding via dipole interactions and metabolic stability by resisting CYP450 oxidation .

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound optimization: Serves as a scaffold for dual-acting antidepressants and antivirals .

-

Prodrug design: Esterification (e.g., methyl ester) improves blood-brain barrier penetration .

Chemical Biology

-

Fluorescent probes: Conjugation with BODIPY dyes enables visualization of serotonin transporter dynamics .

-

Enzyme inhibitors: Acts as a competitive inhibitor of tryptophan hydroxylase (Ki = 3.4 µM) .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume